molecular formula C7H11N3O2 B12823963 3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid

3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid

Cat. No.: B12823963
M. Wt: 169.18 g/mol
InChI Key: KKWXCMHYUSBBBT-UHFFFAOYSA-N
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Description

3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Mechanism of Action

The mechanism of action of 3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, which can modulate the activity of the target molecules . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other imidazole derivatives may not be as effective .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

3-amino-3-(1-methylimidazol-2-yl)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-10-3-2-9-7(10)5(8)4-6(11)12/h2-3,5H,4,8H2,1H3,(H,11,12)

InChI Key

KKWXCMHYUSBBBT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(CC(=O)O)N

Origin of Product

United States

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